molecular formula C21H14F2N4O2 B2806320 2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941927-63-5

2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

カタログ番号: B2806320
CAS番号: 941927-63-5
分子量: 392.366
InChIキー: OVKMLIHEFCAFCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is complex, with multiple rings and functional groups. Unfortunately, specific structural details or crystallographic data for this compound are not available in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources. Pyridopyrimidines, in general, are involved in various chemical reactions due to their biological potential .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources. The molecular weight is 392.366.

科学的研究の応用

KCNQ2/Q3 Potassium Channel Openers

Research on N-pyridyl and pyrimidine benzamides, closely related to the compound of interest, has identified their applications as KCNQ2/Q3 potassium channel openers. These compounds have been tested in animal models for epilepsy and pain. Through structure-activity relationship studies, certain compounds have demonstrated efficacy in rodent models, indicating potential therapeutic applications in treating neurological conditions. One specific compound, ICA-069673, derived from this research, advanced into phase 1 clinical studies, highlighting the potential for development into treatments for epilepsy and pain (G. Amato et al., 2011).

Capillary Electrophoresis in Quality Control

Another area of application involves the use of nonaqueous capillary electrophoresis for the separation of related compounds, including the target molecule and its analogs. This technique has been utilized for the quality control of pharmaceuticals, demonstrating the compound's relevance in ensuring drug purity and efficacy. The developed method offers simplicity, effectiveness, and cost-efficiency, making it a valuable tool for pharmaceutical analysis (Lei Ye et al., 2012).

Inhibitors of NF-κB and AP-1 Gene Expression

Further research has explored the compound's role as an inhibitor of transcription mediated by NF-κB and AP-1 transcription factors, which are critical in the regulation of inflammatory and immune responses. This application is particularly relevant in the development of new anti-inflammatory drugs, offering insights into the compound's potential for treating conditions associated with excessive activation of these transcription factors (M. Palanki et al., 2000).

Novel Antineoplastic Agent

The compound has been investigated for its metabolism in chronic myelogenous leukemia patients, where it acts as an antineoplastic tyrosine kinase inhibitor. This research is crucial for understanding the metabolic pathways of the compound in humans, providing a foundation for its potential use in cancer therapy. Understanding the main metabolic pathways and the formation of metabolites helps in optimizing the therapeutic efficacy and safety profile of the compound (Aishen Gong et al., 2010).

Antipathogenic and Antifungal Activity

Studies have also shown the antipathogenic and antifungal activities of thiourea derivatives related to the compound. These derivatives have demonstrated significant effects against bacteria and fungi, especially strains known for biofilm formation. This application suggests the compound's potential in developing new antimicrobial agents with antibiofilm properties, addressing the challenge of microbial resistance (Carmen Limban et al., 2011).

将来の方向性

The future directions for “2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” and similar compounds involve further exploration of their therapeutic potential. Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

特性

IUPAC Name

2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c1-12-25-19-15(7-4-10-24-19)21(29)27(12)14-6-2-5-13(11-14)26-20(28)18-16(22)8-3-9-17(18)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMLIHEFCAFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。